![molecular formula C12H23NO5 B2478498 Di-tert-butyl (2-hydroxyethyl)imidodicarbonate CAS No. 849727-12-4](/img/structure/B2478498.png)
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate
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Description
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate (DIBOC) is a chemical compound that has gained significant attention in chemistry and biology. It is available for sale for scientific research .
Molecular Structure Analysis
The molecular formula of this compound is C12H23NO5 . The InChI code is 1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.32 . It is a white to yellow solid .Scientific Research Applications
Synthesis of Organic Compounds Di-tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent, instrumental in installing ethyleneamine groups in various organic compounds. Its utility is demonstrated in reactions like additions to imines, aldehydes, ketones, and more, facilitating the synthesis of complex molecules like pyrrolidinoindoline alkaloids (Beveridge et al., 2020).
Labeling in Amino Acid Synthesis The compound has been utilized for efficient synthesis of 15N-labelled chiral Boc-amino acids via triflate alkylation. This process is essential for creating labeled peptides, contributing significantly to biochemical research and molecular studies (Degerbeck et al., 1993).
Development of Antioxidants Research includes the synthesis and analysis of molecules like 3,5-di-tert-butyl-4-hydroxybenzaldehyde, relevant in the field of antioxidants. This work advances our understanding of molecular structures and their reactivity, which is crucial in the development of new antioxidant compounds (Inagaki et al., 2003).
Application in Battery Technology Investigations into the redox shuttle stability of compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene (closely related to Di-tert-butyl (2-hydroxyethyl)imidodicarbonate) have been conducted. This is vital for the overcharge protection of lithium-ion batteries, showcasing the compound's importance in energy storage technologies (Zhang et al., 2010).
properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHENLSHIEZMRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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